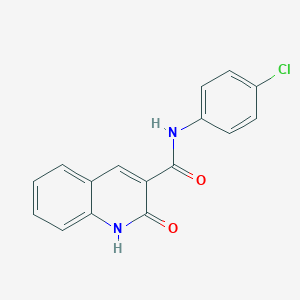
N-(1-cyclopropylethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a chemical compound with potential therapeutic applications. This compound is also known as CYM-51010 and is classified as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
CYM-51010 acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which plays a critical role in several neurological and psychiatric disorders. CYM-51010 enhances the activity of the mGluR5 receptor, leading to increased neurotransmitter release and improved synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of autism spectrum disorders. CYM-51010 has also been shown to have potential in the treatment of drug addiction and alcoholism. These effects are believed to be mediated by the modulation of glutamate neurotransmission and the enhancement of synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of CYM-51010 is its selectivity for the mGluR5 receptor. This selectivity reduces the risk of off-target effects and increases the specificity of the compound. However, one of the limitations of CYM-51010 is its poor solubility, which can make it challenging to administer in vivo.
Future Directions
Future research on CYM-51010 should focus on improving its solubility and bioavailability. Additionally, studies should investigate the potential of CYM-51010 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Furthermore, the long-term effects of CYM-51010 should be investigated to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, CYM-51010 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for the mGluR5 receptor and its ability to modulate glutamate neurotransmission make it a valuable tool for scientific research. Future research on CYM-51010 should focus on improving its solubility and bioavailability, investigating its potential in the treatment of other disorders, and determining its long-term safety and efficacy.
Synthesis Methods
The synthesis of CYM-51010 involves a multistep process that includes the coupling of 3,4-methylenedioxyphenylacetic acid with cyclopropylmethylamine, followed by reduction and acylation to form the final product. This synthesis method has been reported in several research articles and has been shown to yield high purity CYM-51010.
Scientific Research Applications
CYM-51010 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CYM-51010 can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of autism spectrum disorders. CYM-51010 has also been shown to have potential in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(11-7-8-11)16(2)15(17)14-9-18-12-5-3-4-6-13(12)19-14/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAXHXLGIYFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)



![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)

![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)


![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)


